molecular formula C9H9NO3 B12077076 5-Cyclopropyl-2-nitrophenol

5-Cyclopropyl-2-nitrophenol

Katalognummer: B12077076
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: VWWIMYJFCODMER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-2-nitrophenol is an organic compound with the molecular formula C(_9)H(_9)NO(_3) It features a cyclopropyl group attached to the phenol ring, along with a nitro group at the ortho position relative to the hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-nitrophenol typically involves the nitration of 5-cyclopropylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropyl-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, Palladium on carbon (Pd/C), Tin(II) chloride (SnCl(_2))

    Substitution: Alkyl halides, Acid chlorides, Base catalysts (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))

Major Products Formed

    Reduction: 5-Cyclopropyl-2-aminophenol

    Substitution: Various ethers or esters depending on the substituent introduced

    Oxidation: 5-Cyclopropyl-2-nitroquinone

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways involving phenolic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-2-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrophenol: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Nitrophenol: Nitro group is at the para position, leading to different reactivity and properties.

    5-Cyclopropyl-2-aminophenol: The amino derivative of 5-Cyclopropyl-2-nitrophenol, with different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and nitro groups, which impart distinct steric and electronic effects

Eigenschaften

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

5-cyclopropyl-2-nitrophenol

InChI

InChI=1S/C9H9NO3/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,11H,1-2H2

InChI-Schlüssel

VWWIMYJFCODMER-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.